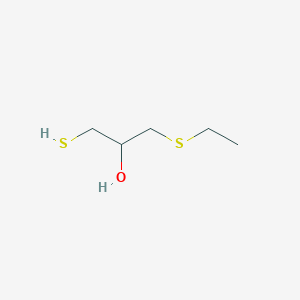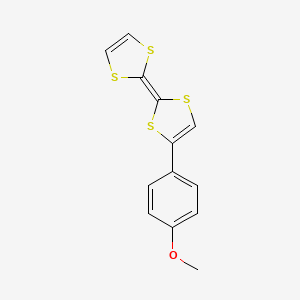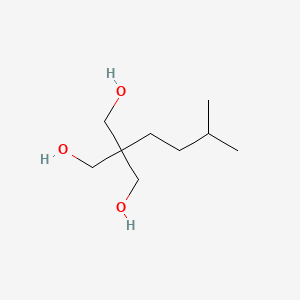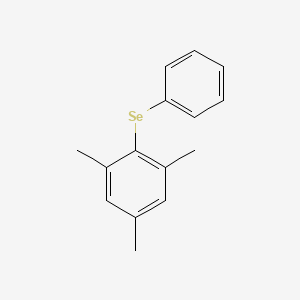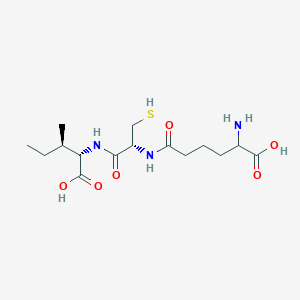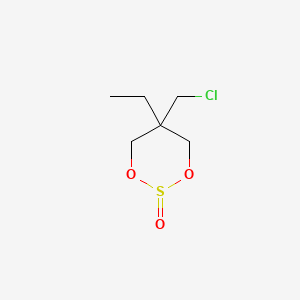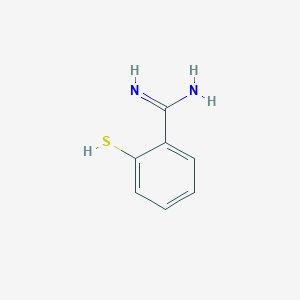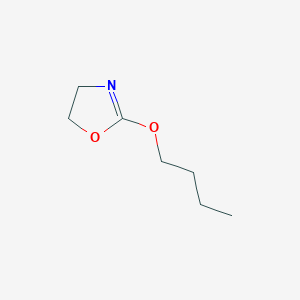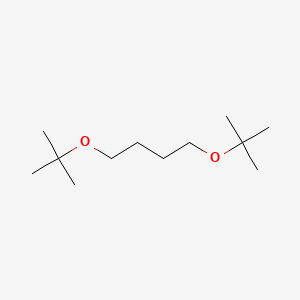
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ethers, which are characterized by large ring structures containing oxygen atoms. The presence of the methoxyethyl group and the azacyclopentadecane ring makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with a suitable amine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.
Applications De Recherche Scientifique
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with other molecules. The compound’s macrocyclic structure allows it to encapsulate other molecules, thereby altering their chemical and physical properties. This encapsulation can enhance the solubility, stability, and bioavailability of drugs, making it a valuable tool in pharmaceutical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: A simpler ether with similar functional groups but lacking the macrocyclic structure.
Diethylene Glycol: A linear ether that serves as a precursor in the synthesis of 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane.
Crown Ethers: Macrocyclic ethers with similar complexation properties but different ring sizes and functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a macrocyclic structure with a methoxyethyl group. This combination provides enhanced complexation abilities and a broader range of applications in various fields.
Propriétés
Numéro CAS |
79402-94-1 |
|---|---|
Formule moléculaire |
C13H27NO5 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
13-(2-methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C13H27NO5/c1-15-5-2-14-3-6-16-8-10-18-12-13-19-11-9-17-7-4-14/h2-13H2,1H3 |
Clé InChI |
OXEBOWAITHJRQV-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
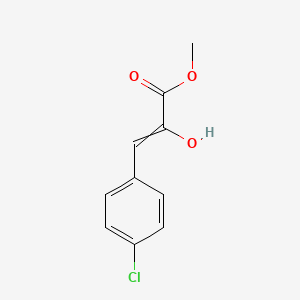
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
